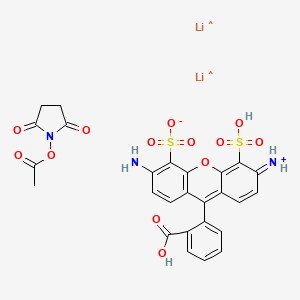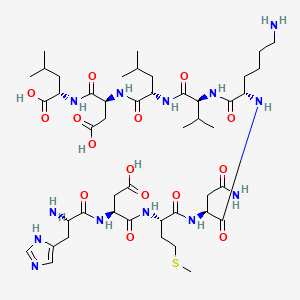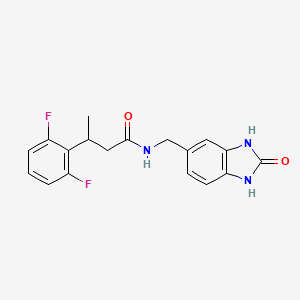
Methyltetrazine-PEG4-aldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-PEG4-aldehyde is a multifunctional chemical reagent that combines methyltetrazine, a polyethylene glycol (PEG4) chain, and an aldehyde group. This compound is widely used in bioorthogonal chemistry, which allows for the labeling and tracking of biomolecules in living systems without interfering with native biochemical processes . The methyltetrazine group is highly reactive and can undergo inverse electron demand Diels-Alder reactions, making it an essential tool in molecular imaging and drug delivery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-PEG4-aldehyde typically involves the following steps:
Formation of Methyltetrazine: Methyltetrazine is synthesized through a series of reactions starting from commercially available precursors. The process involves the formation of a tetrazine ring via cycloaddition reactions.
Attachment of PEG4 Chain: The PEG4 chain is introduced through a coupling reaction, often using a PEGylation reagent that reacts with the methyltetrazine moiety.
Introduction of Aldehyde Group: The aldehyde group is incorporated through oxidation reactions, typically using mild oxidizing agents to ensure the integrity of the PEG4 chain and methyltetrazine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of methyltetrazine and PEG4 intermediates.
Coupling Reactions: High-efficiency coupling reactions to attach the PEG4 chain to methyltetrazine.
Purification: Advanced purification techniques such as chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyltetrazine-PEG4-aldehyde undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reactions: Reacts with strained alkenes and alkynes, forming stable adducts.
Oxime Ligation: The aldehyde group reacts with aminooxy or hydrazide groups to form oxime or hydrazone linkages.
Common Reagents and Conditions:
Inverse Electron Demand Diels-Alder Reactions: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Oxime Ligation: Conducted in aqueous buffers at neutral to slightly acidic pH.
Major Products:
Diels-Alder Adducts: Stable adducts formed with strained alkenes or alkynes.
Oxime or Hydrazone Linkages: Stable linkages formed with aminooxy or hydrazide groups.
Applications De Recherche Scientifique
Methyltetrazine-PEG4-aldehyde has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the rapid and specific labeling of biomolecules.
Biology: Employed in live-cell imaging to track enzyme activities and protein interactions.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the synthesis of advanced materials and nanotechnology.
Mécanisme D'action
Methyltetrazine-PEG4-aldehyde exerts its effects through bioorthogonal reactions, primarily the inverse electron demand Diels-Alder reaction. The methyltetrazine group reacts with strained alkenes or alkynes, forming stable covalent bonds without interfering with native biochemical processes. This allows for the specific labeling and tracking of biomolecules in complex biological systems .
Comparaison Avec Des Composés Similaires
Methyltetrazine-PEG4-DBCO: Contains a dibenzocyclooctyne group for copper-free click chemistry.
Methyltetrazine-PEG4-NHS Ester: Used for labeling proteins and peptides through amide bond formation.
Methyltetrazine-PEG4-STP Ester: Utilized for conjugation with primary amines in proteins and peptides.
Uniqueness: Methyltetrazine-PEG4-aldehyde is unique due to its combination of a highly reactive methyltetrazine group, a flexible and hydrophilic PEG4 chain, and a reactive aldehyde group. This combination allows for versatile applications in bioorthogonal chemistry, molecular imaging, and drug delivery .
Propriétés
Formule moléculaire |
C29H36N6O7 |
|---|---|
Poids moléculaire |
580.6 g/mol |
Nom IUPAC |
4-formyl-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C29H36N6O7/c1-22-32-34-28(35-33-22)25-6-2-23(3-7-25)20-31-27(37)10-12-39-14-16-41-18-19-42-17-15-40-13-11-30-29(38)26-8-4-24(21-36)5-9-26/h2-9,21H,10-20H2,1H3,(H,30,38)(H,31,37) |
Clé InChI |
AIEXSBMLTZDYSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate](/img/structure/B11930131.png)

![3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid](/img/structure/B11930145.png)

![N-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B11930169.png)
![(2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(6-methoxypyridin-3-yl)-2-methylphenyl]sulfanyloxane-3,4,5-triol](/img/structure/B11930173.png)
![N-[2-[2-(dimethylamino)ethyl-(trideuteriomethyl)amino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid](/img/structure/B11930174.png)
![N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide](/img/structure/B11930178.png)



![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)
